((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane

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((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane is a synthetic intermediate belonging to the organosilicon class, specifically a trimethylsilyl (TMS)-protected primary alcohol tethered to a 1,3-dihydroisobenzofuran scaffold. The 1,3-dihydroisobenzofuran core is a recognized privileged structure in bioactive molecules, including LXRβ agonists and antimicrobials.

Molecular Formula C12H18O2Si
Molecular Weight 222.35 g/mol
CAS No. 919106-39-1
Cat. No. B11881542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane
CAS919106-39-1
Molecular FormulaC12H18O2Si
Molecular Weight222.35 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OCC1=CC2=C(COC2)C=C1
InChIInChI=1S/C12H18O2Si/c1-15(2,3)14-7-10-4-5-11-8-13-9-12(11)6-10/h4-6H,7-9H2,1-3H3
InChIKeyKZNOJCJNUHAVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane (CAS 919106-39-1): A Silyl-Protected Dihydroisobenzofuran Intermediate for Orthogonal Synthesis


((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane is a synthetic intermediate belonging to the organosilicon class, specifically a trimethylsilyl (TMS)-protected primary alcohol tethered to a 1,3-dihydroisobenzofuran scaffold . The 1,3-dihydroisobenzofuran core is a recognized privileged structure in bioactive molecules, including LXRβ agonists and antimicrobials [1]. The compound serves as a latent hydroxymethyl derivative where the TMS group imparts differential properties—primarily increased lipophilicity and acid lability—that distinguish it from the native alcohol and bulkier silyl analogs .

((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane: Why In-Class Silyl Ether Substitution Fails for Orthogonal Synthesis Design


Silyl-protected dihydroisobenzofuran alcohols are not interchangeable due to drastic differences in hydrolytic lability and physicochemical properties dictated by the silyl substituent [1]. The trimethylsilyl (TMS) group is approximately 20,000-fold less stable toward acidic hydrolysis than a tert-butyldimethylsilyl (TBS) group, and >700,000-fold less stable than triisopropylsilyl (TIPS) [1]. Substituting the TMS group with a bulkier silyl variant would preclude selective, mild-acid-mediated deprotection in the presence of other acid-sensitive functionalities, disrupting orthogonal deprotection strategies. Furthermore, the TMS ether's predicted LogP of 3.07 differs by nearly two log units from the native alcohol (LogP 1.21), significantly altering extraction and chromatographic behavior . Generic substitution without consideration of these quantifiable lability and lipophilicity differentials leads to failed deprotection selectivity and poor control over intermediate purification.

((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane: Quantitative Evidence of Differential Performance vs. Alcohol and Bulky Silyl Ethers


Predicted Lipophilicity Shift: ~2.5× Higher LogP vs. Native Alcohol Enables Efficient Non-Polar Extraction

The TMS-protected derivative exhibits a predicted LogP of 3.07, which is approximately 1.86 log units higher than the parent alcohol (LogP 1.21) . This corresponds to roughly a 72-fold greater octanol-water partition coefficient for the TMS ether, dramatically reducing polarity and aqueous solubility, thereby facilitating extraction into organic solvents and improving reverse-phase HPLC retention .

drug design physicochemical profiling sample preparation

Acidic Hydrolysis Lability: 20,000× Faster Deprotection than TBS Ether Enables Orthogonal Deprotection in Multistep Synthesis

Under acidic hydrolysis conditions, alkyl TMS ethers are approximately 20,000-fold more labile than TBS ethers and >700,000-fold more labile than TIPS ethers [1]. This quantitative lability differential allows selective removal of the TMS group with mild acid (e.g., 1N HCl in CH₂Cl₂ at room temperature) while leaving TBS- or TIPS-protected alcohols untouched, a critical requirement for orthogonal protecting group strategies in complex molecule construction [1].

protecting group strategy orthogonal deprotection multistep synthesis

Chemoselective Stability: Aliphatic TMS Ether Remains Intact Under LiOAc-Catalyzed Aryl Silyl Ether Cleavage

Lithium acetate (LiOAc) catalyzes the chemoselective deprotection of aryl silyl ethers (TBS, TBDPS) while preserving aliphatic silyl ethers and acetates [1]. As a primary aliphatic TMS ether, ((1,3-dihydroisobenzofuran-5-yl)methoxy)trimethylsilane is expected to withstand LiOAc-catalyzed conditions, enabling selective unveiling of phenolic hydroxyl groups on the benzofuran ring without premature loss of the aliphatic TMS protection.

chemoselective deprotection catalytic deprotection silyl ether differentiation

Polar Surface Area Reduction: 37% Lower PSA vs. Free Alcohol Enhances Metabolic Stability Screening Compatibility

The TMS ether exhibits a predicted topological polar surface area (TPSA) of 18.46 Ų, compared to 29.46 Ų for the free alcohol, representing a 37% reduction . This TPSA reduction brings the compound well below the 60 Ų threshold widely cited for enhanced passive cellular permeability, making the TMS ether a superior candidate for cell-based assays when membrane permeation of the protected intermediate is required before intracellular deprotection.

ADMET prediction cell permeability metabolic stability

Electronic Directing Effect in Dihydroisobenzofuran Scaffold Formation: TMS-Substituted Alkynylbenzaldehydes Achieve Complete Regioselectivity

In the base-promoted domino addition/annulation synthesis of the dihydroisobenzofuran core, trimethylsilyl-substituted ortho-alkynylbenzaldehydes proceed with complete regioselectivity and good to excellent yields under microwave irradiation, whereas alkyl-substituted analogs require a gold(III) catalyst and room temperature conditions to achieve comparable selectivity [1]. The TMS group thus serves a dual role: enabling cyclization and providing a handle for subsequent functionalization.

domino reaction regioselective cyclization heterocyclic synthesis

((1,3-Dihydroisobenzofuran-5-yl)methoxy)trimethylsilane: Best-Fit Application Scenarios Backed by Quantitative Evidence


Orthogonal Multistep Synthesis of Dihydroisobenzofuran-Based LXRβ Agonist Candidates

The extreme acid lability of the TMS group (~20,000× more labile than TBS [1]) makes this compound ideal as an early-stage protected building block in the convergent synthesis where the hydroxymethyl group must be unmasked under mild acidic conditions while preserving other TBS- or TIPS-protected alcohols elsewhere in the molecule, a common requirement in the assembly of complex 1,3-dihydroisobenzofuran LXRβ agonist scaffolds .

Facilitated Reverse-Phase Chromatographic Purification of Hydroxymethyl Dihydroisobenzofuran Intermediates

With a predicted LogP of 3.07—approximately 72-fold higher than the free alcohol [1]—the TMS ether exhibits dramatically enhanced retention on C18 reverse-phase columns, enabling straightforward separation from polar byproducts and unreacted starting materials. This eliminates tedious normal-phase chromatography and reduces purification time in gram-scale intermediate preparation.

Temporary Protection for Chemoselective Electrophilic Aromatic Substitution on the Dihydroisobenzofuran Core

The aliphatic TMS ether remains intact under LiOAc-catalyzed conditions that selectively cleave aryl silyl ethers [1], demonstrating its stability profile. This chemoselectivity allows the TMS-protected alcohol to persist while other protecting groups are manipulated, enabling regioselective electrophilic functionalization at the benzofuran ring without interference from the masked hydroxymethyl group—a critical capability for generating diverse compound libraries for structure-activity relationship studies.

Cell-Based Screening of Protected Dihydroisobenzofuran Prodrug Candidates

The TMS ether's reduced polar surface area (TPSA 18.46 Ų vs. 29.46 Ų for the alcohol) places it well below the established 60 Ų threshold for passive membrane permeation [1]. This makes the TMS-protected form preferable for delivering dihydroisobenzofuran intermediates into intact cells, where intracellular esterases or the mildly acidic endosomal environment can hydrolytically unmask the active alcohol in situ, supporting phenotypic screening campaigns.

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